5-(Propoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propoxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with a propoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one with propoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the oxolan-2-one.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Propoxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the propoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
5-(Propoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Propoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form a carboxylic acid, which can then interact with enzymes or receptors in biological systems. The propoxymethyl group can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: A simpler lactone without the propoxymethyl group.
Butyrolactone: Another lactone with a different substituent pattern.
Gamma-butyrolactone: A structurally related compound with different chemical properties.
Properties
CAS No. |
105273-65-2 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-(propoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-2-5-10-6-7-3-4-8(9)11-7/h7H,2-6H2,1H3 |
InChI Key |
CVPFOZAHILABCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.